molecular formula C13H17ClN2O4S B2694796 3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid CAS No. 838884-40-5

3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid

Cat. No.: B2694796
CAS No.: 838884-40-5
M. Wt: 332.8
InChI Key: ODEDYLAVEQBHBS-UHFFFAOYSA-N
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Description

3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a propanoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base.

    Step 2: Introduction of the propanoic acid group through a suitable reagent, such as propanoic anhydride or propanoic acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Chlorophenyl)sulfonyl]butanoic acid
  • 3-{4-[(4-Hydroxyanilino)carbothioyl]sulfanyl}propanoic acid
  • 3-{4-[(4-Chlorophenyl)sulfanyl]propanoic acid

Uniqueness

3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDYLAVEQBHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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